molecular formula C7H5Cl2N3 B2899916 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine CAS No. 1298031-93-2

6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B2899916
CAS No.: 1298031-93-2
M. Wt: 202.04
InChI Key: HZYARHMBEOWYRA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine are currently under investigation. The compound belongs to the class of imidazo[1,2-b]pyridazines, which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

As a member of the imidazo[1,2-b]pyridazine class, it is likely to interact with its targets through a mechanism similar to other compounds in this class

Biochemical Pathways

Imidazo[1,2-b]pyridazines are known to be involved in various biochemical pathways due to their broad range of biological activities

Pharmacokinetics

It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.07, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability. Further pharmacokinetic studies are needed to confirm these predictions.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with methylamine, followed by cyclization with formamide . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 8, along with a methyl group at position 2, differentiates it from other imidazo[1,2-b]pyridazine derivatives. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6,8-dichloro-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYARHMBEOWYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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